molecular formula C25H35N3O6S B10819129 Amprenavir-d4-1

Amprenavir-d4-1

Número de catálogo: B10819129
Peso molecular: 509.7 g/mol
Clave InChI: YMARZQAQMVYCKC-MHVPRHJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amprenavir-d4-1 is a deuterium-labeled analogue of Amprenavir, a protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is primarily utilized as an internal standard in the quantification of Amprenavir by gas chromatography or liquid chromatography-mass spectrometry techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Amprenavir-d4-1 involves the incorporation of deuterium atoms into the molecular structure of Amprenavir. This is typically achieved through the use of deuterated reagents in the synthetic pathway. The key intermediate, (3S)-hydroxytetrahydrofuran, is prepared from L-malic acid, followed by the attachment of an (S)-tetrahydrofuranyloxy carbonyl group to L-phenylalanine .

Industrial Production Methods

Industrial production of this compound involves a series of stereoselective reactions to ensure the correct configuration of the molecule. The process is optimized for high yield and purity, utilizing advanced techniques in organic synthesis and purification .

Análisis De Reacciones Químicas

Types of Reactions

Amprenavir-d4-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include cytochrome P450 enzymes and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized metabolites and glucuronide conjugates, which are identified in urine and feces .

Aplicaciones Científicas De Investigación

Amprenavir-d4-1 is extensively used in scientific research, particularly in the following fields:

Mecanismo De Acción

Amprenavir-d4-1, like Amprenavir, inhibits the HIV viral proteinase enzyme. This inhibition prevents the cleavage of the gag-pol polyprotein, resulting in the formation of noninfectious, immature viral particles. The molecular targets include the HIV-1 protease enzyme, and the pathway involves the binding of the inhibitor to the active site of the enzyme, blocking its activity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Amprenavir-d4-1 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Actividad Biológica

Amprenavir-d4-1, a deuterated analog of amprenavir, is primarily utilized in research settings, particularly in pharmacokinetic studies and as an internal standard in bioanalytical methods. This compound is a prodrug that undergoes hydrolysis to yield amprenavir, which is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. The biological activity of this compound is closely related to its parent compound, fosamprenavir, and it exhibits similar pharmacological properties.

Chemical Structure and Stability:

  • Chemical Formula: The chemical formula for this compound includes deuterium atoms, enhancing its stability and allowing for precise tracking in biological matrices .
  • Molecular Weight: Approximately 585.61 g/mol .

Mechanism of Action:
Amprenavir acts as an inhibitor of HIV-1 protease, an enzyme crucial for viral replication. By inhibiting this enzyme, amprenavir prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly, thereby reducing viral load in infected patients .

Pharmacokinetics

Absorption and Metabolism:
Amprenavir is rapidly absorbed with peak plasma concentrations typically occurring within 1 to 2 hours post-administration. It is predominantly metabolized by the hepatic cytochrome P450 system, specifically CYP3A4 . The pharmacokinetic profile indicates a terminal half-life of approximately 8 hours, allowing for effective dosing regimens .

Bioavailability Studies:
A study assessing the pharmacokinetics of amprenavir demonstrated that the area under the concentration-time curve (AUC) increases more than dose-proportionally with higher doses, indicating non-linear pharmacokinetics at elevated doses . In subjects with liver disease, altered metabolism can lead to increased plasma concentrations of amprenavir due to reduced CYP3A4 activity .

Clinical Studies

Efficacy in HIV Treatment:
Amprenavir has been shown to be effective in reducing viral loads in HIV-infected individuals. In clinical trials, it demonstrated a significant reduction in HIV-1 RNA levels when administered as part of combination therapy regimens .

Case Studies

Case Study Overview:
A notable case study involved patients on dual-boosted protease inhibitor regimens that included amprenavir. The study found that over half of the patients achieved viral suppression within six months, demonstrating the efficacy of amprenavir in treatment-experienced populations .

Adverse Effects

Common adverse effects associated with amprenavir treatment include gastrointestinal disturbances (e.g., diarrhea), fatigue, and elevated liver transaminases . Long-term studies have shown that while some patients experience moderate side effects, serious adverse events are relatively rare .

Research Findings

Study Findings
Pharmacokinetics Study Amprenavir shows rapid absorption; AUC increases more than dose-proportional at higher doses.
Liver Disease Impact Study Increased plasma concentrations observed in patients with liver disease due to altered metabolism.
Clinical Efficacy Study Significant reduction in HIV-1 RNA levels noted; over 50% achieved viral suppression within six months.

Propiedades

Fórmula molecular

C25H35N3O6S

Peso molecular

509.7 g/mol

Nombre IUPAC

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

Clave InChI

YMARZQAQMVYCKC-MHVPRHJPSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)O)CC(C)C)[2H]

SMILES canónico

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.